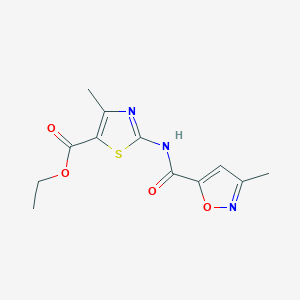

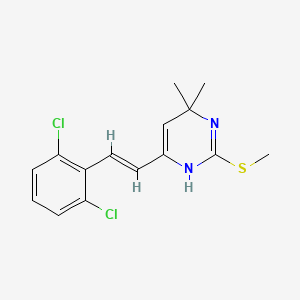

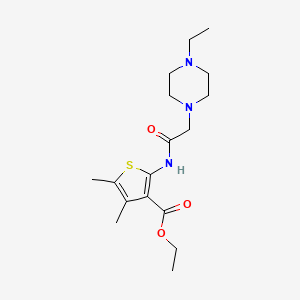

![molecular formula C5H4N4O B2621718 7H-imidazo[1,2-d][1,2,4]triazin-8-one CAS No. 689298-00-8](/img/structure/B2621718.png)

7H-imidazo[1,2-d][1,2,4]triazin-8-one

Overview

Description

Molecular Structure Analysis

The molecular formula of 7H-imidazo[1,2-d][1,2,4]triazin-8-one is C5H4N4O . The InChI code is 1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis

7H-imidazo[1,2-d][1,2,4]triazin-8-one has a molecular weight of 136.11 . It is a powder at room temperature .Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . These compounds have shown potential in the treatment of cancers, particularly those with KRAS G12C mutations . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads .

Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown significant progress in synthetic methods and has illustrated its reactivity and multifarious biological activity .

Antimicrobial Activity

Some derivatives of the compound have shown antimicrobial activity . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .

Inhibitory Activity Against EGFR

Benzoimidazotriazinone derivatives have been designed to investigate the potential inhibitory activity against EGFR . Docking simulations were used to disclose if the designed compounds are amenable to fit within the ATP-binding site of the anticancer target with favorable interactions .

Antibacterial Activities

Compounds derived from imidazo[1,2-a]pyrazines have shown moderate activity against Escherischia coli and Pseudomonas aeruginosa microorganisms .

Drug Development

Imidazo[1,2-a]pyrazine has been used as a versatile scaffold in drug development . This compound has shown significant progress in synthetic methods and has illustrated its reactivity and multifarious biological activity .

Safety and Hazards

The safety information for 7H-imidazo[1,2-d][1,2,4]triazin-8-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

7H-imidazo[1,2-d][1,2,4]triazin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEOHSUBPWWAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NNC(=O)C2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666160 | |

| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-imidazo[1,2-d][1,2,4]triazin-8-one | |

CAS RN |

689298-00-8 | |

| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

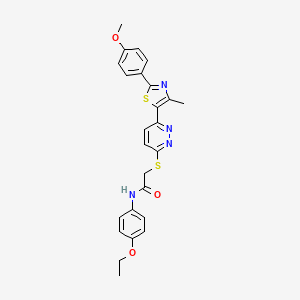

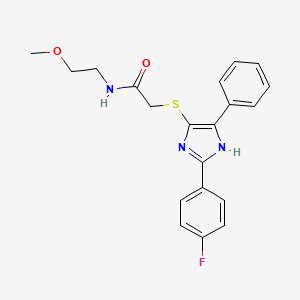

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)

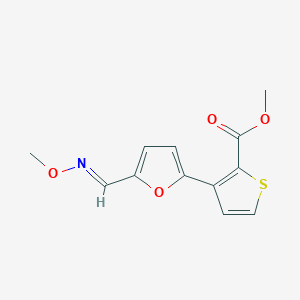

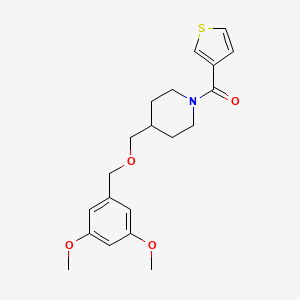

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)

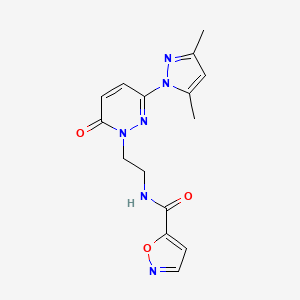

![2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2621648.png)

![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)

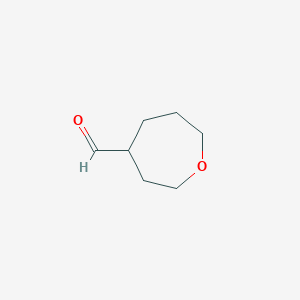

![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2621654.png)